molecular formula C11H10N2O2S B2398359 2-Thiazolecarboxylic acid, 5-(4-pyridinyl)-, ethyl ester CAS No. 865815-78-7

2-Thiazolecarboxylic acid, 5-(4-pyridinyl)-, ethyl ester

Cat. No.: B2398359
CAS No.: 865815-78-7
M. Wt: 234.27
InChI Key: BDMOMFVDIDIQFK-UHFFFAOYSA-N
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Description

2-Thiazolecarboxylic acid, 5-(4-pyridinyl)-, ethyl ester is a heterocyclic compound that features a thiazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolecarboxylic acid, 5-(4-pyridinyl)-, ethyl ester typically involves the reaction of 2-aminothiazole with ethyl 2-bromo-4-pyridinecarboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired ester compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-Thiazolecarboxylic acid, 5-(4-pyridinyl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. Additionally, nucleophilic substitution reactions can introduce various functional groups into the thiazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Hydrochloric acid, sodium hydroxide, and various nucleophiles for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Carboxylic acids, substituted thiazoles, and pyridines.

Scientific Research Applications

2-Thiazolecarboxylic acid, 5-(4-pyridinyl)-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-Thiazolecarboxylic acid, 5-(4-pyridinyl)-, ethyl ester depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The compound’s thiazole and pyridine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing its binding affinity and specificity. These interactions can modulate the activity of target proteins or disrupt cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Pyridyl)thiazole-4-carboxylic acid: A structurally similar compound with a carboxylic acid group instead of an ester.

    2-(4-Pyridyl)thiazole: Lacks the carboxylic acid or ester group, but retains the thiazole and pyridine rings.

    4-(2-Thiazolyl)benzoic acid: Contains a thiazole ring attached to a benzoic acid moiety.

Uniqueness

2-Thiazolecarboxylic acid, 5-(4-pyridinyl)-, ethyl ester is unique due to the presence of both thiazole and pyridine rings, along with an ester functional group. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 5-pyridin-4-yl-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-2-15-11(14)10-13-7-9(16-10)8-3-5-12-6-4-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMOMFVDIDIQFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(S1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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